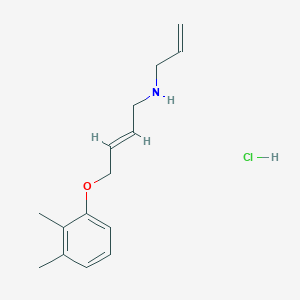
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol, also known as MMTP, is a chemical compound that belongs to the family of pyran derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In pharmacology, 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has been studied for its potential use as a pharmacological tool to study the function of certain receptors in the brain. In biochemistry, 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has been investigated for its potential applications in enzyme inhibition and protein binding studies.
Mécanisme D'action
The mechanism of action of 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor. 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol can improve cognitive function and reduce the symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to using 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol in lab experiments. It can be difficult to work with due to its low solubility in water and organic solvents. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Orientations Futures
There are several future directions for research on 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol. One area of interest is the development of 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol as a potential drug candidate for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol and its interactions with various receptors and enzymes. Additionally, there is potential for the development of new synthetic methods for the synthesis of 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol and related compounds. Finally, there is potential for the investigation of the potential toxicity of 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol and its effects on the environment.
Méthodes De Synthèse
2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to yield 2-(6-methyl-4-methylenetetrahydro-2H-pyran-2-yl)phenol.
Propriétés
IUPAC Name |
2-(6-methyl-4-methylideneoxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(2)15-13(8-9)11-5-3-4-6-12(11)14/h3-6,10,13-14H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQMFZIMUHRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CC(O1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6037395.png)
![1-[2-(1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6037398.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)

![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B6037432.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6037436.png)

![3-[(3-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6037449.png)
![1-(2,2-dimethylpropyl)-3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6037457.png)
![2-butyryl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6037466.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6037478.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6037487.png)